Mutagenicity Profile: Non-Mutagenic 7-Hydroxybenzo(a)pyrene vs. Highly Mutagenic 1-OH and 3-OH Isomers
In bacterial mutagenicity assays (Salmonella typhimurium TA98) using S9 fraction from 3-methylcholanthrene-treated mouse liver, 7-Hydroxybenzo(a)pyrene was found to be non-mutagenic at low concentrations. This contrasts sharply with its isomers, 1-hydroxy- and 3-hydroxybenzo[a]pyrene, which were up to 3-fold more mutagenic than the parent compound benzo(a)pyrene under identical conditions [1].
| Evidence Dimension | Mutagenic Potency (Relative to BaP) |
|---|---|
| Target Compound Data | Non-mutagenic at low concentrations |
| Comparator Or Baseline | 1-OH-BaP and 3-OH-BaP: Up to 3-fold more mutagenic than BaP |
| Quantified Difference | Target compound shows no detectable mutagenicity vs. comparators' ≥3x BaP activity |
| Conditions | S. typhimurium TA98 + mouse liver S9 fraction (3-methylcholanthrene-induced) |
Why This Matters
This stark difference is critical for studies aiming to isolate specific metabolic pathways of PAH genotoxicity, as 7-OH-BaP serves as a non-mutagenic control or probe for alternative detoxification routes.
- [1] Owens, I. S., Koteen, G. M., & Legraverend, C. (1979). Mutagenesis of certain benzo[a]pyrene phenols in vitro following further metabolism by mouse liver. Biochemical Pharmacology, 28(10), 1615-1622. View Source
